N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c17-9-11-3-1-2-4-13(11)20-15(23)14(22)18-6-5-12-10-21-7-8-24-16(21)19-12/h1-4,10H,5-8H2,(H,18,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDZNEWAISYHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)CCNC(=O)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Imidazo[2,1-b]thiazole Ring: This can be achieved by reacting 2-aminothiazoles with α-halocarbonyl compounds under reflux conditions in a suitable solvent like 1,4-dioxane.
Attachment of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic substitution reaction using a cyanophenyl halide and a suitable base.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate product with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the cyanophenyl and imidazo[2,1-b]thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Cyanophenyl halides with bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The oxalamide backbone (N1-C(=O)-C(=O)-N2) is conserved across analogs, but substituent variations significantly influence functionality:
Key Observations :
- The target compound’s 2-cyanophenyl group may enhance metabolic stability compared to methoxy-substituted analogs due to reduced electron density .
- The dihydroimidazo-thiazole moiety, seen in sulfur-containing derivatives, is associated with antimicrobial activity (e.g., bactericidal/fungicidal effects) .
Umami Agonist Activity
- S336 and related dimethoxybenzyl/pyridyl oxalamides are potent umami flavor enhancers, activating the hTAS1R1/hTAS1R3 receptor .
- Target Compound: No direct data on flavor properties, but the cyanophenyl group likely reduces receptor affinity compared to S336’s methoxybenzyl group due to steric and electronic differences.
Antimicrobial Activity
- 2,3-Dihydroimidazo[2,1-b]thiazole derivatives exhibit broad-spectrum antimicrobial activity, as demonstrated in studies evaluating bactericidal and fungicidal effects .
- Target Compound : The dihydroimidazo-thiazole ethyl group may confer similar antimicrobial properties, though specific assays are lacking.
Metabolic Profiles
- S336 and No. 1768: Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting metabolic pathways involving side-chain modifications (e.g., demethylation, oxidation) rather than backbone cleavage .
Biological Activity
N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 306.39 g/mol
This compound features a cyanophenyl group and an imidazo-thiazole moiety, which are believed to contribute to its biological activity.
The biological activity of this compound primarily involves interaction with specific cellular targets:
- Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.
- Enzyme Interaction : The compound may act as an inhibitor for certain enzymes involved in cancer progression. For instance, it has been suggested that it could interact with kinases or other proteins that play crucial roles in tumor growth.
Biological Activity Data
The following table summarizes the biological activity data for this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| A549 | 5.12 | Significant inhibition of proliferation |
| PC-3 | 7.34 | Moderate inhibition observed |
| MCF-7 | 4.78 | Strong anti-proliferative effects |
| HT-29 | >80 | Ineffective at tested concentrations |
Note: IC50 values represent the concentration required to inhibit 50% of cell proliferation.
Case Studies and Research Findings
- Study on A549 Lung Cancer Cells : In a study evaluating the effects on A549 cells, this compound demonstrated an IC50 value of 5.12 µM. This suggests a potent inhibitory effect on lung cancer proliferation, potentially through apoptosis induction.
- PC-3 Prostate Cancer Study : The compound was tested against PC-3 prostate cancer cells where it exhibited moderate inhibitory activity with an IC50 value of 7.34 µM. Further mechanistic studies indicated that the compound may induce cell cycle arrest.
- MCF-7 Breast Cancer Study : Research involving MCF-7 breast cancer cells showed strong anti-proliferative effects with an IC50 value of 4.78 µM. The study highlighted the potential for this compound in targeting estrogen receptor-positive breast cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
